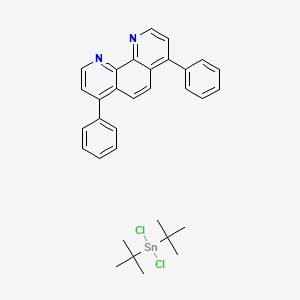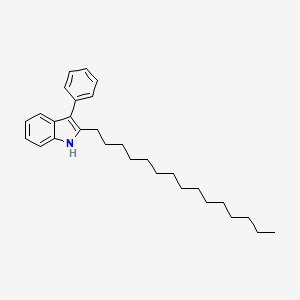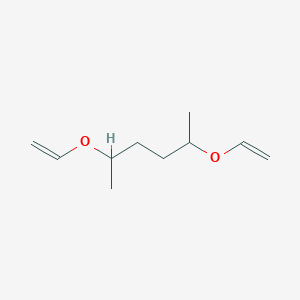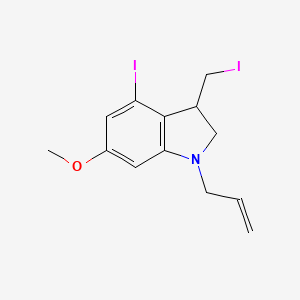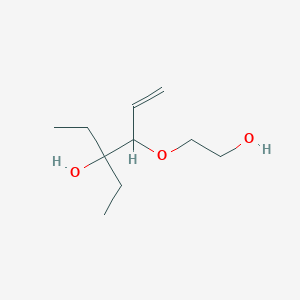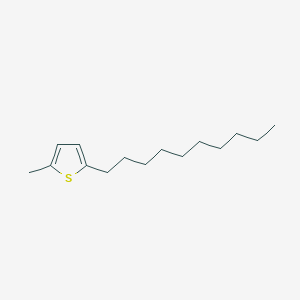
2-Decyl-5-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decyl-5-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science . The presence of a decyl group at the 2-position and a methyl group at the 5-position of the thiophene ring imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-5-methylthiophene typically involves the alkylation of 5-methylthiophene with a decyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene ring, followed by the addition of decyl bromide or decyl chloride .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of functionalized thiophenes . These methods offer scalability and efficiency, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Decyl-5-methylthiophene can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
科学的研究の応用
2-Decyl-5-methylthiophene has found applications in various scientific research fields:
作用機序
The mechanism of action of 2-Decyl-5-methylthiophene depends on its specific application. In organic electronics, the compound’s conjugated system facilitates charge transport, making it suitable for use in semiconductors and conductive polymers . In biological systems, thiophene derivatives interact with various molecular targets, such as enzymes and receptors, to exert their pharmacological effects .
類似化合物との比較
2-Decylthiophene: Lacks the methyl group at the 5-position, resulting in different electronic properties.
5-Methylthiophene: Lacks the decyl group at the 2-position, affecting its solubility and reactivity.
2,5-Dimethylthiophene: Contains two methyl groups, leading to distinct steric and electronic effects.
Uniqueness: 2-Decyl-5-methylthiophene’s unique combination of a decyl and a methyl group provides a balance of hydrophobicity and electronic properties, making it versatile for various applications. Its structure allows for fine-tuning of its physical and chemical characteristics, which is advantageous in material science and pharmaceutical research .
特性
CAS番号 |
146670-63-5 |
|---|---|
分子式 |
C15H26S |
分子量 |
238.4 g/mol |
IUPAC名 |
2-decyl-5-methylthiophene |
InChI |
InChI=1S/C15H26S/c1-3-4-5-6-7-8-9-10-11-15-13-12-14(2)16-15/h12-13H,3-11H2,1-2H3 |
InChIキー |
MMWSXASVLZOJST-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=C(S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



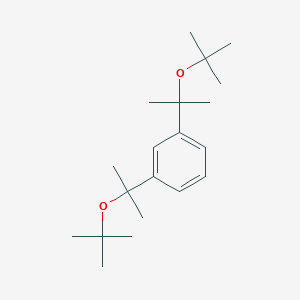
methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
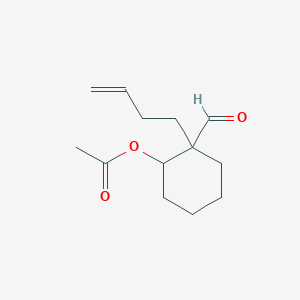
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
